9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride
Overview
Description
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a chemical compound with the molecular formula C10H20N2O.2ClH. It is known for its unique spirocyclic structure, which includes a nitrogen and oxygen atom within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both nitrogen and oxygen atoms. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride
- 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
- 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
Uniqueness
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C10H21Cl2N2O
- Molecular Weight : 236.20 g/mol
- CAS Number : 1609401-18-4
Research indicates that compounds within the spirocyclic class, including this compound, may act as inhibitors of soluble epoxide hydrolase (sEH) enzyme. This mechanism is crucial for the modulation of lipid signaling pathways, which are implicated in various diseases, including chronic kidney disease and pain management .
Inhibition of Soluble Epoxide Hydrolase
A study highlighted that derivatives of the spirocyclic structure exhibit significant inhibition of sEH, which is associated with anti-inflammatory effects and improved renal function in animal models. For instance, a related compound demonstrated a reduction in serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis when administered at a dosage of 30 mg/kg .
Pain Management
Further investigations into related spirocyclic compounds have shown dual activity as m-opioid receptor agonists and sigma-1 receptor antagonists. These properties suggest potential applications in pain management therapies, where modulation of these receptors can lead to analgesic effects without the side effects commonly associated with traditional opioid medications .
Case Study 1: Chronic Kidney Disease
In an experimental model involving chronic kidney disease, the administration of a structurally similar compound led to significant improvements in renal parameters. The study reported that the compound not only inhibited sEH but also enhanced renal blood flow and reduced inflammation in kidney tissues .
Case Study 2: Pain Relief
Another study evaluated the analgesic properties of spirocyclic derivatives in pain models. The results indicated that these compounds could effectively reduce pain responses while exhibiting a favorable side effect profile compared to conventional opioids. This dual action mechanism positions them as promising candidates for further development in pain management therapies .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C10H21Cl2N2O |
Molecular Weight | 236.20 g/mol |
CAS Number | 1609401-18-4 |
Primary Activity | sEH Inhibition |
Potential Applications | Chronic Kidney Disease, Pain Management |
Properties
IUPAC Name |
9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c1-12-5-3-10(4-6-12)8-9(11)2-7-13-10;;/h9H,2-8,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICCWXYQXOFOED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CC(CCO2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.